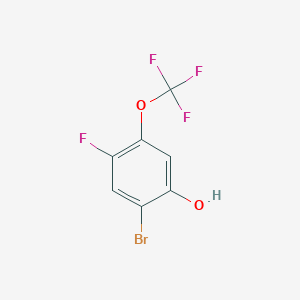
2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 1807165-87-2 . It has a molecular weight of 275 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H3BrF4O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 275 .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Studies on brominated and fluorinated phenols, such as 2,4,6-Tribromophenol, reveal their widespread presence due to their use in manufacturing flame retardants, pesticides, and as degradation products of various substances. These studies emphasize the need for understanding the environmental concentrations, toxicokinetics, and toxicodynamics of these compounds to assess their environmental and health impacts (Koch & Sures, 2018).
Synthetic Methodologies
Fluorinated compounds play a crucial role in synthetic chemistry. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of fluorinated intermediates in the manufacture of pharmaceuticals, showcasing the need for efficient, scalable synthetic routes (Qiu et al., 2009).
Biodegradation of Fluorinated Compounds
The biodegradation of fluorinated alkyl substances highlights the environmental persistence of these compounds due to their chemical stability. Research in this area focuses on understanding the degradation pathways and the role of biodegradation in mitigating environmental contamination (Frömel & Knepper, 2010).
Pharmacological Effects of Phenolic Compounds
Chlorogenic acid, a phenolic compound, exhibits a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Such studies underscore the potential of phenolic compounds in drug development and their broad pharmacological applications (Naveed et al., 2018).
Development of Chemosensors
Fluorinated phenols serve as platforms for the development of chemosensors, demonstrating their utility in detecting various analytes. This application illustrates the intersection of fluorinated compounds with materials science and analytical chemistry (Roy, 2021).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 hazard classification . It has hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-bromo-4-fluoro-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEPDRJGRUMDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-cyano-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2603579.png)
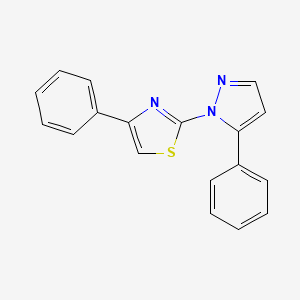
![2-(4-Chlorophenoxy)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2603584.png)
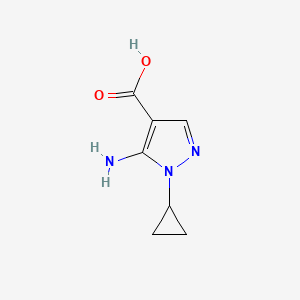
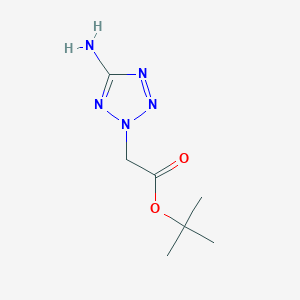
![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603590.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2603591.png)
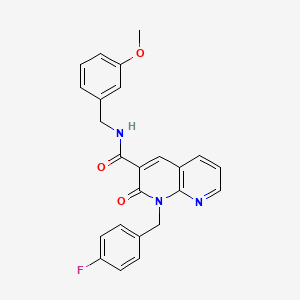
![2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2603593.png)
![1,7-dimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2603595.png)
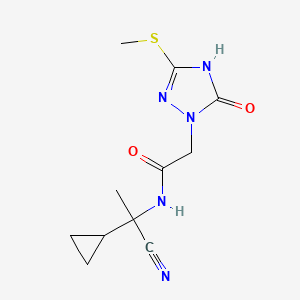
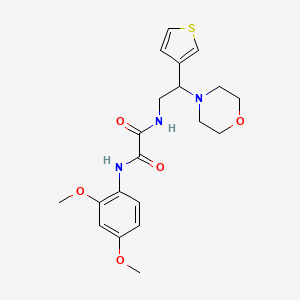
![N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2603599.png)
![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2603600.png)
